2,6-Dihydroxy-4-pyrimidinesulfonamide
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Overview
Description
2,6-Dihydroxy-4-pyrimidinesulfonamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-4-pyrimidinesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the condensation of malonic acid diesters with guanidine hydrochloride in anhydrous methanol under slightly basic conditions using sodium methoxide . This reaction yields the intermediate 5-substituted 4,6-dihydroxy-2-aminopyrimidine, which can then be further functionalized to obtain the desired sulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to improve yield and purity. These methods may involve the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-4-pyrimidinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted pyrimidines, which can be further utilized in various applications .
Scientific Research Applications
2,6-Dihydroxy-4-pyrimidinesulfonamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-4-pyrimidinesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used as a precursor in the synthesis of various pharmaceuticals.
2,6-Dihydroxy-4,5-dihydropyrimidine: Utilized in the synthesis of esters and other derivatives.
Uniqueness
2,6-Dihydroxy-4-pyrimidinesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for developing new drugs and materials with specific functionalities .
Properties
CAS No. |
5338-86-3 |
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Molecular Formula |
C4H5N3O4S |
Molecular Weight |
191.17 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C4H5N3O4S/c5-12(10,11)3-1-2(8)6-4(9)7-3/h1H,(H2,5,10,11)(H2,6,7,8,9) |
InChI Key |
UGTUDBJNUBFRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)S(=O)(=O)N |
Origin of Product |
United States |
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